molecular formula C11H17ClN2 B3054719 N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine CAS No. 61694-80-2

N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine

Cat. No.: B3054719
CAS No.: 61694-80-2
M. Wt: 212.72 g/mol
InChI Key: CTJGJTKQOVVAKU-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of a 2-chlorobenzyl group attached to one of the nitrogen atoms of the ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H4ClCH2Cl+NH2CH2CH2NH2C6H4ClCH2NHCH2CH2NH2+HCl\text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{NHCH}_2\text{CH}_2\text{NH}_2 + \text{HCl} C6​H4​ClCH2​Cl+NH2​CH2​CH2​NH2​→C6​H4​ClCH2​NHCH2​CH2​NH2​+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine is used as a building block in the synthesis of more complex organic molecules. It can be used in the preparation of ligands for coordination chemistry and as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound can be used to study the effects of ethylenediamine derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its structural features make it a candidate for the design of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. It may also find applications in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(2-chlorobenzyl)-N1-isopropylethane-1,2-diamine
  • N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
  • 4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one

Comparison: N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both ethylenediamine and 2-chlorobenzyl groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the 2-chlorobenzyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12/h3-6H,2,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJGJTKQOVVAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511753
Record name N~1~-[(2-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61694-80-2
Record name N~1~-[(2-Chlorophenyl)methyl]-N~1~-ethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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